molecular formula C18H11ClF3NO2 B11954333 5-(2-Chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-2-furamide CAS No. 853314-68-8

5-(2-Chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-2-furamide

Cat. No.: B11954333
CAS No.: 853314-68-8
M. Wt: 365.7 g/mol
InChI Key: PWWFYNIALJKPNA-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-2-furamide is a furan-2-carboxamide derivative characterized by a 2-chlorophenyl substituent at the 5-position of the furan ring and a 2-(trifluoromethyl)phenyl group attached to the amide nitrogen. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability, while the chlorophenyl moiety could contribute to steric effects or target binding [6][8].

Properties

CAS No.

853314-68-8

Molecular Formula

C18H11ClF3NO2

Molecular Weight

365.7 g/mol

IUPAC Name

5-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H11ClF3NO2/c19-13-7-3-1-5-11(13)15-9-10-16(25-15)17(24)23-14-8-4-2-6-12(14)18(20,21)22/h1-10H,(H,23,24)

InChI Key

PWWFYNIALJKPNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-2-furamide typically involves the reaction of 2-chlorophenylamine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with furamide under controlled temperature conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-2-furamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-2-furamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-2-furamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and synthetic or biological data of 5-(2-Chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-2-furamide with analogous compounds derived from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Furan Position 5 / Amide N-Aryl) Key Properties or Findings Reference
5-(2-Chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-2-furamide C₁₈H₁₁ClF₃NO₂ 365.74 2-Chlorophenyl / 2-(Trifluoromethyl)phenyl Hypothesized enhanced lipophilicity due to -CF₃; potential bioactivity (inferred from analogs) N/A (Target)
5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)-2-furamide C₁₇H₁₃ClN₂O₄S 376.81 2-Chlorophenyl / 4-Sulfamoylphenyl Higher polarity due to sulfonamide; ChemSpider ID: 930105 [4]
5-[(2-Chlorophenoxy)methyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-furamide C₁₈H₁₅ClN₂O₃S 386.85 (2-Chlorophenoxy)methyl / 5-Ethyl-thiadiazole Incorporates thiadiazole heterocycle; may exhibit antimicrobial or kinase inhibition [5]
(2E)-3-[5-(2-Chlorophenyl)-2-furyl]-N-[2-(trifluoromethyl)phenyl]acrylamide C₂₀H₁₂ClF₃N₂O₂ 410.77 2-Chlorophenyl (furan) / Acrylamide-linked 2-(Trifluoromethyl)phenyl Extended conjugation via acrylamide; potential for π-π stacking in target binding [6]
5-Nitro-N-[3-(trifluoromethyl)phenyl]-2-furamide C₁₂H₇F₃N₂O₄ 300.19 Nitro / 3-(Trifluoromethyl)phenyl Electron-deficient nitro group; may alter reactivity in nucleophilic environments [8]
N-(5-(2-Chlorobenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide C₁₈H₁₃ClF₃N₃OS₂ 443.00 Thiadiazole-thioether / 4-(Trifluoromethyl)phenyl Reported mp. 208°C; antimicrobial activity (54% yield) [3]

Key Observations:

Substituent Position: The 2-(trifluoromethyl)phenyl group on the amide nitrogen (target compound) vs. 3- or 4-substituted analogs () affects steric and electronic interactions.

Physicochemical Properties: The trifluoromethyl group increases molecular weight and lipophilicity compared to sulfamoyl () or nitro () substituents.

Synthetic Routes :

  • Carboxamides are typically synthesized via coupling reactions (e.g., HATU or EDCI-mediated), as seen in thiadiazole derivatives ()[3]. Acrylamides () may involve Wittig or condensation reactions.

Biological Implications :

  • Thiadiazole and thioether moieties () are associated with antimicrobial activity, suggesting that the target compound’s trifluoromethyl group could similarly enhance bioactivity.

Limitations:

  • No direct biological data (e.g., IC₅₀, MIC) are available for the target compound in the provided evidence.

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